3-甲基戊二酸二甲酯

描述

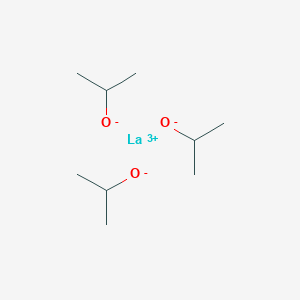

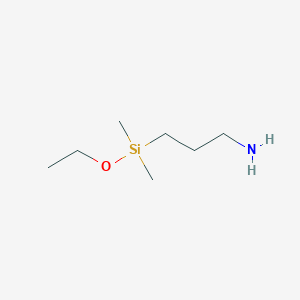

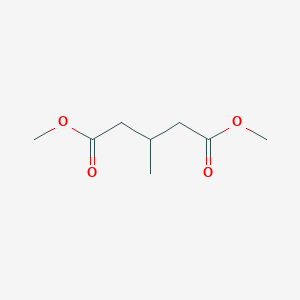

Dimethyl 3-methylglutarate (DMMG) is a novel compound with a variety of potential applications in the field of science. It is a naturally occurring derivative of the amino acid glutamic acid, and has been shown to have a variety of biochemical and physiological effects.

科学研究应用

氨基酸合成

3-甲基戊二酸二甲酯: 用于合成®- 和 (S)-4-氨基-3-甲基丁酸。 该过程涉及用猪肝酯酶进行初始的对映选择性水解 。这些氨基酸对于制造药物和研究生物过程非常有价值。

化学酶促不对称合成

该化合物作为化学酶促不对称合成的构建块 。这种方法对于生产具有特定对映异构体特性的药物开发中重要的光学活性物质至关重要。

香水行业

3-甲基戊二酸二甲酯: 参与合成(R, Z)-麝香酮 ,一种宝贵的香水成分。它在香料化学中的作用突出了其在创造复杂香味中的重要性。

verrucarinic 酸衍生物的制备

该化合物用于制备 verrucarinic 酸衍生物的光学活性形式 。verrucarinic 酸衍生物因其潜在的生物活性而被研究,包括抗菌特性。

对映选择性水解

该酯经历对映选择性水解以产生有机化合物的特定对映异构体 。这对于生产需要高纯度和特定光学活性的物质非常重要。

有机化学研究与开发

作为一个多功能的构建块,3-甲基戊二酸二甲酯经常用于有机合成的研发 。它的特性使其适合于创建各种有机分子,从而推动了化学合成技术的进步。

作用机制

Target of Action

Dimethyl 3-methylglutarate is primarily used as a building block in chemoenzymatic asymmetric synthesis . It doesn’t have a specific biological target, but rather serves as a precursor in the synthesis of other compounds.

Mode of Action

As a chemical precursor, Dimethyl 3-methylglutarate interacts with its targets through chemical reactions. For instance, it can undergo enantioselective hydrolysis with pig liver esterase to produce ®- and (S)-4-amino-3-methylbutanoic acids .

Biochemical Pathways

The products of its reactions, such as ®- and (s)-4-amino-3-methylbutanoic acids, can be involved in various biochemical processes depending on their structure and properties .

Result of Action

The primary result of Dimethyl 3-methylglutarate’s action is the production of other compounds through chemical reactions. For example, it can be used in the synthesis of optically active form of verrucarinic acid derivative .

生化分析

Biochemical Properties

Dimethyl 3-methylglutarate participates in various biochemical reactions. It is used as a building block for chemoenzymatic asymmetric synthesis . It may be used in the synthesis of ®- and (S)-4-amino-3-methylbutanoic acids, via initial enantioselective hydrolysis with pig liver esterase . The nature of these interactions involves the breaking and forming of chemical bonds during the reaction process.

Molecular Mechanism

The molecular mechanism of action of Dimethyl 3-methylglutarate involves its participation in biochemical reactions. It may interact with biomolecules, potentially influencing enzyme activity and changes in gene expression

属性

IUPAC Name |

dimethyl 3-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(4-7(9)11-2)5-8(10)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJLMTNDXYVGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334094 | |

| Record name | Dimethyl 3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-37-7 | |

| Record name | Dimethyl 3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is dimethyl 3-methylglutarate synthesized using photochemical reactions?

A1: Dimethyl 3-methylglutarate can be synthesized via photochemical chlorocarbonylation. [] In this process, 3-methylbutanoic acid reacts with oxalyl chloride under irradiation. Subsequent methanolysis of the reaction product yields dimethyl 3-methylglutarate. [] This method offers an alternative to traditional synthetic routes.

Q2: Can dimethyl 3-methylglutarate be used as a starting material for synthesizing more complex molecules?

A2: Yes, dimethyl 3-methylglutarate serves as a valuable precursor in the synthesis of natural products. For instance, it is used in the synthesis of verrucarin A and 3α‐hydroxyverrucarin A. [] Additionally, it plays a crucial role in the structural elucidation of roridin H, a potent antibiotic. [] Dimethyl 3-methylglutarate can be transformed into optically active derivatives of verrucarinic acid, highlighting its versatility in complex molecule synthesis. []

Q3: What is the role of dimethyl 3-methylglutarate in understanding the structure of roridin H?

A3: Dimethyl 3-methylglutarate is a key degradation product of roridin H. [] Hydrolysis of roridin H under basic conditions yields verrucarol and myrothecinic acid. [] Further treatment of a myrothecinic acid derivative leads to the formation of dimethyl 3-methylglutarate, confirming the presence of specific structural motifs within the parent molecule. []

Q4: Can enzymes be used to obtain enantiomerically pure compounds from dimethyl 3-methylglutarate?

A4: Yes, pig liver esterase (PLE) exhibits enantioselectivity towards dimethyl 3-methylglutarate. [, ] PLE selectively hydrolyzes one of the ester groups in dimethyl 3-methylglutarate, yielding methyl (R)-3-methylglutarate. [, ] This enantioselective reaction provides a pathway for synthesizing both (R)- and (S)-4-amino-3-methylbutanoic acids, valuable building blocks for pharmaceuticals and other bioactive compounds. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)

![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)